2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
PEO-IAA is a novel potent auxin antagonist.
Brand Name:
Vulcanchem
CAS No.:
6266-66-6
VCID:
VC0539007
InChI:
InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22)
SMILES:
C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
Molecular Formula:
C18H15NO3
Molecular Weight:
293.3 g/mol
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
CAS No.: 6266-66-6
Inhibitors
VCID: VC0539007
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 6266-66-6 |
---|---|
Product Name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid |
Molecular Formula | C18H15NO3 |
Molecular Weight | 293.3 g/mol |
IUPAC Name | 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid |
Standard InChI | InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) |
Standard InChIKey | SJVMWLJNHPHNPT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
Appearance | Solid powder |
Description | PEO-IAA is a novel potent auxin antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | PEO-IAA |
Reference | 1: Takato S, Kakei Y, Mitsui M, Ishida Y, Suzuki M, Yamazaki C, Hayashi KI, Ishii T, Nakamura A, Soeno K, Shimada Y. Auxin signaling through SCF(TIR1/AFBs) mediates feedback regulation of IAA biosynthesis. Biosci Biotechnol Biochem. 2017 Apr 13:1-7. doi: 10.1080/09168451.2017.1313694. [Epub ahead of print] PubMed PMID: 28406060. 2: Tamaki H, Reguera M, Abdel-Tawab YM, Takebayashi Y, Kasahara H, Blumwald E. Targeting Hormone-Related Pathways to Improve Grain Yield in Rice: A Chemical Approach. PLoS One. 2015 Jun 22;10(6):e0131213. doi: 10.1371/journal.pone.0131213. eCollection 2015. PubMed PMID: 26098557; PubMed Central PMCID: PMC4476611. 3: Camacho-Cristóbal JJ, Martín-Rejano EM, Herrera-Rodríguez MB, Navarro-Gochicoa MT, Rexach J, González-Fontes A. Boron deficiency inhibits root cell elongation via an ethylene/auxin/ROS-dependent pathway in Arabidopsis seedlings. J Exp Bot. 2015 Jul;66(13):3831-40. doi: 10.1093/jxb/erv186. Epub 2015 Apr 28. PubMed PMID: 25922480; PubMed Central PMCID: PMC4473985. 4: Yoshimoto K, Noutoshi Y, Hayashi K, Shirasu K, Takahashi T, Motose H. A chemical biology approach reveals an opposite action between thermospermine and auxin in xylem development in Arabidopsis thaliana. Plant Cell Physiol. 2012 Apr;53(4):635-45. doi: 10.1093/pcp/pcs017. Epub 2012 Feb 17. PubMed PMID: 22345435. 5: Takanashi K, Sugiyama A, Yazaki K. Involvement of auxin distribution in root nodule development of Lotus japonicus. Planta. 2011 Jul;234(1):73-81. doi: 10.1007/s00425-011-1385-0. Epub 2011 Mar 3. PubMed PMID: 21369920. 6: Ishida T, Adachi S, Yoshimura M, Shimizu K, Umeda M, Sugimoto K. Auxin modulates the transition from the mitotic cycle to the endocycle in Arabidopsis. Development. 2010 Jan;137(1):63-71. doi: 10.1242/dev.035840. PubMed PMID: 20023161. 7: Nishimura T, Nakano H, Hayashi K, Niwa C, Koshiba T. Differential downward stream of auxin synthesized at the tip has a key role in gravitropic curvature via TIR1/AFBs-mediated auxin signaling pathways. Plant Cell Physiol. 2009 Nov;50(11):1874-85. doi: 10.1093/pcp/pcp129. Epub 2009 Nov 6. PubMed PMID: 19897572. |
PubChem Compound | 235453 |
Last Modified | Nov 11 2021 |
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